molecular formula C17H22N4 B7355476 2,4-dimethyl-6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine

2,4-dimethyl-6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine

Cat. No. B7355476
M. Wt: 282.4 g/mol
InChI Key: KMQUFNDXZZLYAW-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Mechanism of Action

2,4-dimethyl-6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine is a selective agonist of α7 nAChRs, which are widely expressed in the brain and play important roles in cognitive function, memory, and neuroprotection. Activation of α7 nAChRs by this compound leads to the influx of calcium ions into the neurons, which triggers downstream signaling pathways that promote synaptic plasticity, neuroprotection, and neurogenesis. This compound also modulates the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It enhances the release of acetylcholine, which is a key neurotransmitter involved in learning and memory. It also modulates the release of dopamine, which is involved in reward, motivation, and mood regulation. Furthermore, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival, growth, and differentiation. This compound also reduces neuroinflammation and oxidative stress, which are implicated in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

2,4-dimethyl-6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine has several advantages for lab experiments. It is a selective agonist of α7 nAChRs, which allows for specific targeting of this receptor subtype. It has also been extensively studied in animal models, which provides a wealth of data on its pharmacological and behavioral effects. However, this compound has some limitations for lab experiments. It has poor aqueous solubility, which can limit its bioavailability and efficacy. It also has a short half-life, which requires frequent dosing in animal models.

Future Directions

There are several future directions for research on 2,4-dimethyl-6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine. One direction is to investigate its potential therapeutic applications in human patients with neurological and psychiatric disorders. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another direction is to develop more potent and selective agonists of α7 nAChRs, which may have improved pharmacological and behavioral effects. Furthermore, the mechanisms underlying the neuroprotective and neurogenic effects of this compound need to be further elucidated, which may provide insights into the pathophysiology of various brain disorders.

Synthesis Methods

The synthesis of 2,4-dimethyl-6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine involves several steps, including the reaction of 2,4-dimethylpyrimidine with (R)-2-(2-pyridin-2-ylethyl)pyrrolidine, followed by N-alkylation and deprotection. The final product is obtained through purification and crystallization. The purity and yield of this compound can be optimized through various techniques, such as high-performance liquid chromatography (HPLC) and recrystallization.

Scientific Research Applications

2,4-dimethyl-6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have antidepressant-like effects in animal models of depression. Furthermore, this compound has been shown to have neuroprotective effects and to promote neurogenesis in the hippocampus, a brain region critical for learning and memory.

properties

IUPAC Name

2,4-dimethyl-6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-13-12-17(20-14(2)19-13)21-11-5-7-16(21)9-8-15-6-3-4-10-18-15/h3-4,6,10,12,16H,5,7-9,11H2,1-2H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQUFNDXZZLYAW-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCCC2CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C)N2CCC[C@@H]2CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.